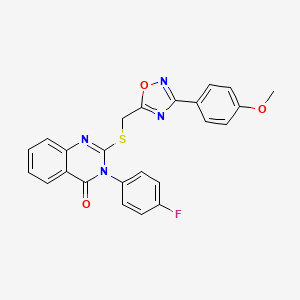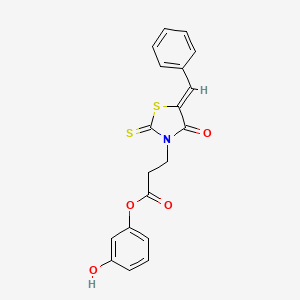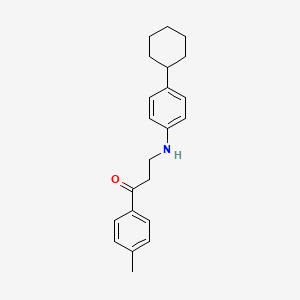![molecular formula C10H12O3S B2655258 2-[4-(Methylsulfanyl)phenoxy]propanoic acid CAS No. 3364-90-7](/img/structure/B2655258.png)
2-[4-(Methylsulfanyl)phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Green Chemistry Applications
3-(4-Hydroxyphenyl)propanoic acid, explored as a renewable building block, enhances the reactivity of -OH bearing molecules towards benzoxazine ring formation instead of phenol. This advancement enables the synthesis of almost 100% bio-based benzoxazine end-capped molecules, leading to materials with suitable thermal and thermo-mechanical properties for various applications. It presents a sustainable alternative to phenol, potentially applicable to a wide array of -OH bearing compounds in materials science (Acerina Trejo-Machin et al., 2017).
Anti-Inflammatory Activities
Research on Eucommia ulmoides Oliv. leaves identified new phenolic compounds with modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells, suggesting potential anti-inflammatory applications. This expands the chemical knowledge of Eucommia ulmoides Oliv. and supports further exploration of its anti-inflammatory effects (Xiaolei Ren et al., 2021).
Modulation of Muscle Chloride Channel Conductance
Carboxylic acids like 2-(4-Chloro-phenoxy)propanoic and butanoic acids have been shown to block chloride membrane conductance in rat striated muscle, interacting with a specific receptor. Chemical modifications involving the introduction of a second aryloxy moiety were evaluated for their influence on biological activity, providing insights into the molecular interactions affecting muscle function (G. Carbonara et al., 2001).
Herbicide Impact on Plant Physiology
Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate (dichlofop-methyl) was studied for its selective herbicidal action against wild oat in wheat. The research elucidated its mode of action as an auxin antagonist and explored its effects on root growth inhibition in target plants, contributing to agricultural weed management strategies (M. Shimabukuro et al., 1978).
Gas-Phase Pyrolytic Reactions
The pyrolysis of 3-phenoxy and 3-phenylsulfanyl-1-propanols was investigated, revealing insights into the kinetic and mechanistic aspects of their pyrolytic reactions. This research contributes to the understanding of the thermal behavior of such compounds, relevant in chemical synthesis and material science applications (Hicham H. Dib et al., 2008).
properties
IUPAC Name |
2-(4-methylsulfanylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-7(10(11)12)13-8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWMSMRFZJJBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Methylsulfanyl)phenoxy]propanoic acid | |
CAS RN |
3364-90-7 |
Source


|
| Record name | 2-[4-(methylsulfanyl)phenoxy]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide](/img/structure/B2655183.png)

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2655186.png)


![3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2655189.png)
![4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2655190.png)

![prop-2-enyl 5-(3,4-dimethoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2655194.png)
![2,3,4-trimethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2655196.png)
![4-(4-{[1-(2,4-Dimethylbenzoyl)piperidin-3-yl]methoxy}benzoyl)morpholine](/img/structure/B2655198.png)